molecular formula C29H39BN4O4 B1667467 Bortezomib-pinanediol CAS No. 205393-22-2

Bortezomib-pinanediol

Cat. No. B1667467
M. Wt: 518.5 g/mol
InChI Key: HZCSTPSWJFWZHP-GQABWHEGSA-N
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Description

Bortezomib-pinanediol is a proteasome inhibitor and a prodrug of Bortezomib . It is used for research purposes . Bortezomib, the active form of this prodrug, is an anti-cancer medication used to treat multiple myeloma and mantle cell lymphoma .


Molecular Structure Analysis

Bortezomib-pinanediol has a molecular formula of C29H39BN4O4 and an average mass of 518.455 Da . It contains a total of 81 bonds, including 42 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

Bortezomib, the active form of Bortezomib-pinanediol, undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes . Certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib .


Physical And Chemical Properties Analysis

Bortezomib-pinanediol has a high molecular weight of 518.455 Da . In a neutral or alkaline solution, the dissociated Bortezomib can undergo esterification with 1-2 or 1-3 adjacent diol groups, resulting in the formation of pH-sensitive boronic acid ester bonds .

Scientific Research Applications

1. Targeted Therapy for Multiple Myeloma

Bortezomib-pinanediol (BP) encapsulated in hyaluronic acid-shelled and core-disulfide-crosslinked biodegradable micelles (HA-CCMs) has been used for targeted therapy of multiple myeloma (MM) in vivo. This approach enhances the antiproliferative effect, induces a higher antitumor effect, and inhibits proteasome activity similarly to free bortezomib. HA-CCMs-BP also showed significant tumor growth inhibition and survival benefits in MM-bearing mice (Zhaoxin Gu et al., 2018).

2. Treatment of Triple Negative Breast Cancer

Bortezomib-pinanediol (BP) in cRGD-targeted micelles exhibited effective targeting and treatment of triple-negative breast cancer. BP-loaded cRGD-decorated micelles (BP-cRGD-Ms) showed improved tolerability, prolonged circulation time, and significant tumor accumulation and inhibition, leading to enhanced survival rates in mice (Kaiqi Wu et al., 2017).

3. Synthesis Methodology

The asymmetric copper-catalyzed synthesis of alpha-amino boronate esters, a method applied to the efficient synthesis of bortezomib, a potent alpha-amino boronic acid inhibitor, is significant in the development of bortezomib-related treatments for multiple myeloma and mantle cell lymphoma (M. A. Beenen et al., 2008).

4. Pharmacogenomic Research in Clinical Trials

Pharmacogenomic research in clinical trials of bortezomib has been conducted to develop predictive classifiers of response and survival, revealing gene expression data and genomic classifiers that predict clinical outcomes with bortezomib in multiple myeloma (G. Mulligan et al., 2006).

5. Treatment of Neuroblastoma

Bortezomib exhibits potent antitumor activity against various human cancers, including pediatric neuroblastoma. It induces apoptosis and inhibits angiogenesis in neuroblastoma cell lines and primary cells. In mouse models, bortezomib treatment resulted in decreased tumor growth and increased survival (C. Brignole et al., 2006).

6. Resistance Mechanisms and Novel Strategies

Studies on the molecular basis of bortezomib resistance have led to the identification of novel strategies for treating bortezomib-resistant multiple myeloma patients. This includes the use of combination treatments, such as bortezomib with 2-methoxyestradiol, to induce apoptotic cell death (I. Song et al., 2013).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling Bortezomib-pinanediol . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Bortezomib-pinanediol, as a prodrug of Bortezomib, could potentially be used in targeted tumor chemotherapy . Research is ongoing to improve its therapeutic efficacy, including the development of Bortezomib-based nanoformulations . These nanoformulations aim to enhance drug loading, prolong circulation time, improve tolerability, and provide targeted treatment for specific types of cancer .

properties

IUPAC Name

N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCSTPSWJFWZHP-GQABWHEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bortezomib-pinanediol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Wu, R Cheng, J Zhang, F Meng, C Deng… - Journal of Materials …, 2017 - pubs.rsc.org
… Lipophilized bortezomib, bortezomib-pinanediol (BP), was readily prepared in high yield. Interestingly, cRGD-targeted micelles based on poly(ethylene glycol)-b-poly(trimethylene …
Number of citations: 19 pubs.rsc.org
Z Gu, X Wang, R Cheng, L Cheng, Z Zhong - Acta biomaterialia, 2018 - Elsevier
… Schematic design of hyaluronic acid-shelled and core-disulfide-crosslinked biodegradable micelles (HA-CCMs) for targeted delivery of lipophilized bortezomib, bortezomib-pinanediol (…
Number of citations: 41 www.sciencedirect.com
H Sun, Y Dong, J Feijen, Z Zhong - Journal of controlled release, 2018 - Elsevier
The advancement of tissue and cell-specific drug delivery systems is a key to precision cancer therapy. Peptides, with easy synthesis, low immunogenicity and biological functions …
Number of citations: 70 www.sciencedirect.com
IRV Valdez, JM Santiago-Quintana, M ROSALEZ… - 2020 - chemrxiv.org
The aim of the present docking study was to explore the putative role of boronic moieties in molecules interacting on the binding site of the SARS-CoV-2 main protease. The …
Number of citations: 3 chemrxiv.org
R Vega-Valdez Ivan, JM Santiago-Quintana… - scholar.archive.org
Background: Boronic acids are attractive chemical agents in drug design, some data confer them attractiveness for proteases inhibition. Objective: The aim of the present docking study …
Number of citations: 0 scholar.archive.org
D Iannazzo, R Ettari, S Giofrè, AH Eid, A Bitto - Cancers, 2020 - mdpi.com
Simple Summary Nanotherapeutics are useful tools to improve the deliverability of drugs, especially anti-cancer drugs that need to target specific cells. Several approaches have been …
Number of citations: 14 www.mdpi.com
W Zhong, X Zhang, M Zhao, J Wu, D Lin - Biomaterials Science, 2020 - pubs.rsc.org
… Other scholars have reported on the targeted delivery of lyophilized BTZ, bortezomib-pinanediol (BP) in vivo for the treatment of MM by the hyaluronic acid shell and disulfide …
Number of citations: 9 pubs.rsc.org
M Verdoes - 2008 - scholarlypublications …
Proteolysis, or the processing and degradation of proteins, has emerged as one of the most widely studied processes in biology today. Long viewed as a dead end process, of …
M Verdoes, BI Florea, WA van der Linden… - Organic & …, 2007 - pubs.rsc.org
… ZL 3 VS (3), 7 Ada-Ahx 3 L 3 VS (4), 8 bortezomib pinanediol ester (8), 10 epoxomicin (2), 6 Boc-leucine-vinyl-(methyl)–sulfone (35) 7 and (Boc-leucinyl)–methyloxirane (37) 6 were …
Number of citations: 44 pubs.rsc.org

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